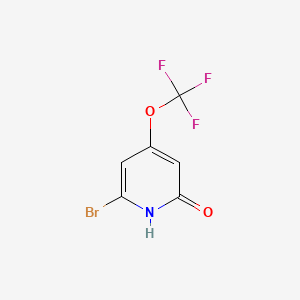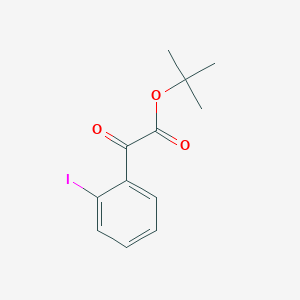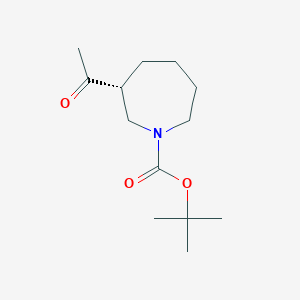![molecular formula C7H6N4O3 B12956964 2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12956964.png)
2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a hydroxyl group at the 2-position and a carboxylic acid group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method results in the formation of the target compound through a transamidation mechanism followed by nucleophilic addition and subsequent condensation . The reaction conditions typically involve microwave irradiation at elevated temperatures, which accelerates the reaction and improves the yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, can further improve the sustainability of the production process .
化学反応の分析
Types of Reactions
2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the triazole and pyrimidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenation reagents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-keto-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid.
Reduction: Formation of 2-hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, including inhibitors of enzymes such as dihydroorotate dehydrogenase and JAK kinases.
Pharmaceuticals: The compound has shown potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of advanced materials, such as coordination polymers and metal-organic frameworks, due to its ability to form stable complexes with metal ions.
Biological Studies: The compound is used in studies investigating the binding interactions with nucleic acids and proteins, providing insights into its potential therapeutic applications.
作用機序
The mechanism of action of 2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of dihydroorotate dehydrogenase, it binds to the enzyme’s active site, preventing the conversion of dihydroorotate to orotate, which is a key step in pyrimidine biosynthesis . This inhibition disrupts the proliferation of rapidly dividing cells, such as cancer cells and pathogens. Additionally, the compound’s ability to interact with nucleic acids and proteins suggests its potential as an antiviral and antibacterial agent .
類似化合物との比較
2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound lacks the carboxylic acid group, which may affect its solubility and reactivity.
Pyrazolo[3,4-d]pyrimidine: This compound has a similar triazole-pyrimidine fused ring system but differs in the position of the nitrogen atoms, which can influence its biological activity and chemical properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound features an additional fused ring, which may enhance its stability and binding affinity to certain targets.
The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct chemical reactivity and biological activity.
特性
分子式 |
C7H6N4O3 |
|---|---|
分子量 |
194.15 g/mol |
IUPAC名 |
7-methyl-2-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H6N4O3/c1-3-2-4(5(12)13)8-6-9-7(14)10-11(3)6/h2H,1H3,(H,10,14)(H,12,13) |
InChIキー |
AABPZARKMMEQKN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=NC(=O)NN12)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12956893.png)




![4-Fluorodibenzo[b,d]furan-1-ol](/img/structure/B12956931.png)





![(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate](/img/structure/B12956970.png)

